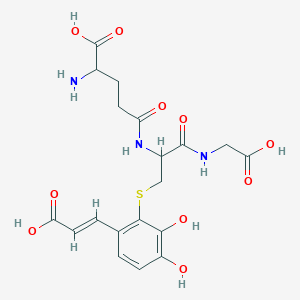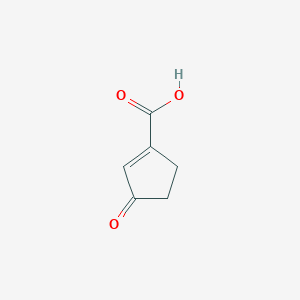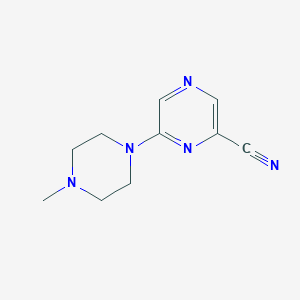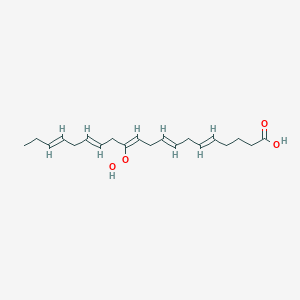
alpha-Biotol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Biotol: is a chemical compound with the molecular formula C15H24O . It is known for its unique structure, which includes a tricyclic framework with multiple chiral centers.
Wissenschaftliche Forschungsanwendungen
Alpha-Biotol has a wide range of applications in scientific research, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Biotol can be synthesized through several methods. One common approach involves the oxidation of aminobinaphthalinols using oxidants like phenyliodine (III) diacetate (PIDA) in the presence of a base such as sodium methoxide. The reaction is typically carried out in chloroform at room temperature, yielding the desired product in moderate to good yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Biotol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like PIDA.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Phenyliodine (III) diacetate (PIDA) in chloroform.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wirkmechanismus
The mechanism of action of alpha-Biotol involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase , which play crucial roles in neurotransmission . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Alpha-Biotol can be compared with other similar compounds, such as:
Alpha-PiHP: A novel stimulant and substituted cathinone with similar structural features.
Alpha-PVP: Another substituted cathinone known for its stimulant effects.
Alpha-PBP: A compound with similar pharmacological properties and structural characteristics.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial applications alike.
Eigenschaften
CAS-Nummer |
19902-30-8 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol |
InChI |
InChI=1S/C15H24O/c1-9-5-6-15-8-11(9)14(3,4)13(15)12(16)7-10(15)2/h5,10-13,16H,6-8H2,1-4H3/t10-,11+,12+,13+,15+/m1/s1 |
InChI-Schlüssel |
OBSHMGYCMVPNRU-MCZMQQNQSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C)O |
SMILES |
CC1CC(C2C13CC=C(C(C3)C2(C)C)C)O |
Kanonische SMILES |
CC1CC(C2C13CC=C(C(C3)C2(C)C)C)O |
Synonyme |
(1S)-2,3,4,7,8,8aβ-Hexahydro-3β,6,8,8-tetramethyl-1H-3aα,7α-methanoazulen-1β-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)








